Benzene, 4-((2-(4-chlorophenyl)-2-ethylbutoxy)methyl)-1-fluoro-2-phenoxy-

Description

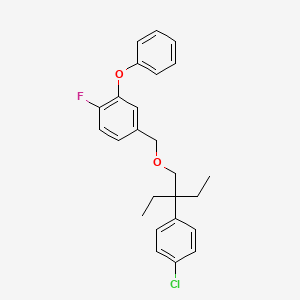

The compound is a fluorinated benzene derivative with a complex substituent structure:

- Core structure: Benzene ring substituted with a fluorine atom at position 1 and a phenoxy group at position 2.

- Side chain: A 2-(4-chlorophenyl)-2-ethylbutoxy group attached via a methylene bridge at position 3.

Properties

CAS No. |

83493-19-0 |

|---|---|

Molecular Formula |

C25H26ClFO2 |

Molecular Weight |

412.9 g/mol |

IUPAC Name |

4-[[2-(4-chlorophenyl)-2-ethylbutoxy]methyl]-1-fluoro-2-phenoxybenzene |

InChI |

InChI=1S/C25H26ClFO2/c1-3-25(4-2,20-11-13-21(26)14-12-20)18-28-17-19-10-15-23(27)24(16-19)29-22-8-6-5-7-9-22/h5-16H,3-4,17-18H2,1-2H3 |

InChI Key |

RDLJZABORXITRB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(COCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 4-((2-(4-chlorophenyl)-2-ethylbutoxy)methyl)-1-fluoro-2-phenoxy- typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Synthetic Routes and Etherification Reactions

The compound’s ether linkages suggest synthesis via nucleophilic substitution or transetherification. Key findings include:

-

Iron-Catalyzed Ether Formation : Fe(OTf)₃/NH₄Cl systems enable selective etherification of secondary alcohols (e.g., benzylic alcohols) with primary alcohols under mild conditions (45°C, DCM), achieving yields up to 95% . This method likely applies to forming the 2-(4-chlorophenyl)-2-ethylbutoxy side chain.

-

Benzyl Alcohol Coupling : Sodium hydride (NaH) in dimethylacetamide (DMA) facilitates nucleophilic displacement of bromine in aryl halides by benzyl alcohol, as demonstrated in the synthesis of 3-benzyloxy-5-trifluoromethylbromobenzene (77% yield) . Analogous conditions could form the phenoxy group in the target compound.

Table 1: Representative Etherification Conditions

| Reaction Component | Conditions | Yield | Source |

|---|---|---|---|

| Secondary alcohol + Primary alcohol | Fe(OTf)₃ (5 mol %), NH₄Cl (5 mol %), DCM, 45°C | 80–95% | |

| Aryl bromide + Benzyl alcohol | NaH (55% dispersion), DMA, RT | 77% |

Functional Group Transformations

The 4-chlorophenyl and fluoro substituents enable further functionalization:

-

Chlorine Reactivity : The chlorophenyl group may undergo cross-coupling (e.g., Suzuki-Miyaura) or hydrolysis. For example, CuI/K₂CO₃-mediated coupling of bromoarenes with amines yields aryl amino derivatives (70% yield) .

-

Fluorine Stability : The electron-withdrawing fluoro group directs electrophilic substitution meta to its position, as seen in Ullmann-type diaryl ether syntheses .

Transetherification and Stability

Symmetrical ether intermediates (e.g., 1c–1h ) are prone to transetherification with primary alcohols under Fe(OTf)₃ catalysis. For the target compound:

-

The 2-ethylbutoxy chain could act as a nucleophile, displacing other alkoxy groups in symmetrical ethers at 45°C .

-

Kinetic studies show zeroth-order dependence on alcohol concentration, suggesting a rate-limiting step involving Fe³⁺-coordinated intermediates .

Crystallographic and Structural Insights

While direct crystallographic data for this compound is unavailable, analogous structures (e.g., methyl 2-((4-chloro-2-fluoro-6-((2,2,2-trifluoroethyl)thio)phenoxy)methyl)benzoate) reveal:

Scientific Research Applications

Benzene, 4-((2-(4-chlorophenyl)-2-ethylbutoxy)methyl)-1-fluoro-2-phenoxy- has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 4-((2-(4-chlorophenyl)-2-ethylbutoxy)methyl)-1-fluoro-2-phenoxy- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence includes analogs with overlapping functional groups. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Key Observations :

- Chlorophenyl Groups : Compounds with 4-chlorophenyl substituents (e.g., CAS 100846-02-4 and 80843-89-6) are often associated with herbicidal or pesticidal activity .

- Fluorine Substitution : Fluorine at position 1 (as in the target compound and CAS 351002-93-2) enhances metabolic stability and bioavailability in drug candidates .

- Alkyloxy Chains : The 2-ethylbutoxy chain in the target compound may improve lipid solubility compared to cyclopropyl or sulfanyl groups in analogs .

Research Findings and Data Gaps

- Synthesis Challenges: None of the evidence directly addresses the synthesis of the target compound. However, analogs like CAS 60984-98-7 highlight the use of trifluoroethoxy groups, which require specialized fluorination techniques .

- Biological Activity : Chlorophenyl-substituted benzene derivatives (e.g., CAS 100846-02-4) show herbicidal activity, but the target compound’s ethylbutoxy chain may alter its mode of action .

- Physicochemical Properties : Molecular weight and logP values for the target compound remain uncalculated due to missing data.

Q & A

Q. What are the key challenges in optimizing the multi-step synthesis of this compound, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis involves nucleophilic substitution for ether bond formation, Friedel-Crafts alkylation for aromatic substitution, and fluorination via halogen exchange. Critical challenges include steric hindrance from the 4-chlorophenyl and ethylbutoxy groups, which reduce reaction efficiency. To mitigate this:

- Use bulky base catalysts (e.g., LDA) to enhance regioselectivity during ether formation .

- Employ protecting groups (e.g., TMS for hydroxyl intermediates) to prevent side reactions during fluorination .

- Optimize solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) to stabilize transition states .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR : NMR is critical for confirming fluorination at the 1-position; NMR resolves overlapping signals from the ethylbutoxy and phenoxy groups .

- Mass Spectrometry (HRMS) : Validates molecular weight and detects halogen isotope patterns (e.g., /) .

- HPLC : Use C18 columns with gradient elution (methanol/water + 0.1% TFA) to separate intermediates and monitor purity. Retention times can be cross-referenced with standards (Table 1, ).

Advanced Research Questions

Q. How can crystallographic disorder in X-ray structures of this compound be resolved, particularly in the ethylbutoxy chain?

- Methodological Answer :

- Use SHELXL for refinement: Apply "PART" instructions to model disordered segments and refine occupancy ratios .

- Validate with ORTEP-3 visualization: Overlay electron density maps to confirm atom positioning in the flexible ethylbutoxy group .

- Collect high-resolution data (<1.0 Å) to reduce thermal motion artifacts, especially for the fluorine atom .

Q. What experimental strategies are recommended for studying interactions between this compound and G protein-coupled receptors (GPCRs)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize GPCRs on sensor chips and measure binding kinetics (, ) under varying pH/temperature .

- Radioligand Displacement Assays : Use -labeled analogs to quantify competitive binding affinities (IC) .

- Mutagenesis Studies : Identify key receptor residues (e.g., transmembrane helices) interacting with the 4-chlorophenyl group via alanine scanning .

Q. How should researchers address contradictions in reported biological activity data across studies?

- Methodological Answer :

- Compare assay conditions : Variations in cell lines (e.g., HEK293 vs. CHO) or incubation times may alter potency. Standardize protocols using guidelines from .

- Analyze structural analogs : Evaluate substituent effects (e.g., replacing ethylbutoxy with methylpropoxy) using SAR tables (Table 1, ).

- Validate via docking simulations : Use Schrödinger Suite or AutoDock to predict binding poses and reconcile discrepancies in IC values .

Q. What advanced analytical approaches are suitable for impurity profiling and stability testing?

- Methodological Answer :

- LC-MS/MS : Detect trace impurities (e.g., dehalogenated byproducts) with MRM transitions specific to chlorine loss (e.g., m/z 320 → 285) .

- Forced Degradation Studies : Expose the compound to oxidative (HO), thermal (60°C), and photolytic (UV) stress; monitor degradation pathways via peak tracking (Table 1, ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.